Aziridine, 1-(p-toluoyl)-
Description
Structural Features and Unique Reactivity of N-Substituted Aziridines
The three-membered ring of aziridines results in significant ring strain, with bond angles of approximately 60°, a considerable deviation from the ideal 109.5° for sp³-hybridized atoms. wikipedia.org This inherent strain is a primary driver of their reactivity. rsc.org When the nitrogen atom is substituted with an electron-withdrawing group, such as the p-toluoyl group in Aziridine (B145994), 1-(p-toluoyl)-, the ring becomes "activated". bioorg.org This activation makes the aziridine more susceptible to nucleophilic ring-opening reactions. nih.govnih.gov
The reactivity of N-substituted aziridines is largely characterized by the cleavage of the C-N or C-C bonds of the ring. For N-acyl aziridines, nucleophilic attack typically occurs at one of the ring carbons, leading to the opening of the strained ring. bioorg.orgfrontiersin.org The regioselectivity of this ring-opening is influenced by the substituents on the aziridine ring, the nature of the nucleophile, and the reaction conditions. frontiersin.orgresearchgate.net For instance, in the presence of an acid catalyst, the nitrogen atom can be protonated, forming a highly reactive aziridinium (B1262131) ion, which is then readily attacked by nucleophiles. bioorg.orgsemanticscholar.org
Significance in Modern Organic Synthesis and Chemical Sciences
The unique reactivity of N-acyl aziridines makes them versatile building blocks for the synthesis of a wide array of nitrogen-containing molecules. rsc.orgresearchgate.net The ring-opening reactions provide a stereospecific route to vicinal amino alcohols, diamines, and other functionalized amines, which are important structural motifs in many biologically active compounds and pharmaceuticals. nih.govacs.org
The ability to control the stereochemistry of the products of ring-opening reactions is a key advantage of using N-acyl aziridines in synthesis. clockss.org Furthermore, the acyl group can be chosen to modulate the reactivity of the aziridine and can often be removed or modified in subsequent synthetic steps, adding to their synthetic utility. acs.org The development of catalytic, enantioselective methods for both the synthesis and transformation of N-acyl aziridines continues to be an active area of research. organic-chemistry.orgrsc.org
Overview of Current Research Trajectories in N-Aryl/Acyl Aziridine Chemistry
Current research in the field of N-aryl and N-acyl aziridines is focused on several key areas. A major thrust is the development of new and more efficient catalytic methods for their synthesis, with a particular emphasis on enantioselective transformations to produce chiral building blocks. organic-chemistry.orgrsc.orgnih.gov This includes the use of transition metal catalysts and organocatalysts. organic-chemistry.orgorganic-chemistry.org
Another significant research direction involves expanding the scope of nucleophilic ring-opening reactions. nih.gov This includes the use of a wider variety of nucleophiles and the development of new catalytic systems to control the regioselectivity and stereoselectivity of these reactions. frontiersin.orgresearchgate.net Furthermore, there is growing interest in the use of N-acyl aziridines in cascade reactions, where the initial ring-opening event triggers a sequence of further transformations to build complex molecular architectures in a single operation. thieme-connect.com The study of the biological activities of novel aziridine-containing compounds also remains an important area of investigation. ontosight.aiontosight.ai
Structure
2D Structure
3D Structure
Properties
CAS No. |
2453-33-0 |
|---|---|
Molecular Formula |
C10H11NO |
Molecular Weight |
161.20 g/mol |
IUPAC Name |
aziridin-1-yl-(4-methylphenyl)methanone |
InChI |
InChI=1S/C10H11NO/c1-8-2-4-9(5-3-8)10(12)11-6-7-11/h2-5H,6-7H2,1H3 |
InChI Key |
AKSMDLPXRRKPCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CC2 |
Origin of Product |
United States |
Reactivity Profiles and Transformation Pathways of Aziridine, 1 P Toluoyl and N Acyl Aziridines
Ring-Opening Reactions of the Aziridine (B145994) Moiety
The high ring strain energy of aziridines makes them prone to ring-opening reactions, a process that can be initiated by a wide range of nucleophiles. researchgate.netmdpi.com The presence of an electron-withdrawing N-acyl group, such as the p-toluoyl group, enhances the electrophilicity of the ring carbons, facilitating cleavage of the C-N bonds. researchgate.net
Nucleophilic Ring Opening with Various Nucleophiles
N-Acyl aziridines, including Aziridine, 1-(p-toluoyl)-, readily react with a diverse array of nucleophiles. wikipedia.orgmdpi.com These reactions typically proceed through a nucleophilic attack on one of the aziridine ring carbons, leading to the formation of β-functionalized amine derivatives. mdpi.com
Common nucleophiles employed in these transformations include:
Halides: Fluoride and chloride ions can effectively open the aziridine ring. For instance, [18F]fluoride has been used for the regioselective ring opening of activated aziridine-2-carboxylates. nih.gov Similarly, acid chlorides can react with N-acyl aziridines, where the chloride anion acts as the nucleophile to open the initially formed acylaziridinium ion. bioorg.org
Thiols: Thiophenols are particularly effective for the regioselective ring opening of aziridines, typically attacking the less substituted carbon. nih.gov
Amines: The aza-addition of amines to N-tosylaziridines has been achieved even under catalyst- and solvent-free conditions to produce vicinal-diamines. rsc.org
Carbon Nucleophiles: Organometallic reagents like organolithium and organocuprates are effective carbon nucleophiles for aziridine ring-opening. wikipedia.org Electron-rich arenes and heteroarenes can also act as nucleophiles in Friedel–Crafts-type alkylations of activated aziridines. acs.org
Oxygen Nucleophiles: Water and alcohols can serve as nucleophiles, particularly in the presence of an acid catalyst, to yield amino alcohols. frontiersin.org
Hydrazones: N-tosylhydrazones can act as nucleophiles in the acid-catalyzed ring opening of aziridines, leading to the formation of aminohydrazones. acs.org
The following table provides examples of nucleophilic ring-opening reactions with N-acyl aziridines:
| N-Acyl Aziridine | Nucleophile | Catalyst/Conditions | Product | Ref. |
| (2R,1'R)-2-Acyl-[1-(1'-phenylethyl)]aziridine | Methyl Chloroformate | - | Oxazolidin-2-one | bioorg.org |
| (2R,1'R)-2-Acyl-[1-(1'-phenylethyl)]aziridine | Acetyl Chloride | - | β-Amino-α-acetyloxypropionate | bioorg.org |
| (2R,1'R)-2-Acyl-[1-(1'-phenylethyl)]aziridine | Methyl Chlorooxoacetate | - | Morpholin-2,3-dione | bioorg.org |
| N-Tosylaziridines | Aromatic Amines | Catalyst and Solvent-Free | Vicinal-Diamines | rsc.org |
| (±)-2-(p-tolyl)-1-tosylaziridine | 1,3,5-Trimethoxybenzene | Magic Blue | (±)-4-Methyl-N-(2-(p-tolyl)-2-(2,4,6-trimethoxyphenyl)ethyl)benzenesulfonamide | acs.org |
Regiochemical and Stereochemical Control in Ring-Opening Processes
The outcome of nucleophilic ring-opening reactions of N-acyl aziridines is highly dependent on the substitution pattern of the aziridine ring, the nature of the nucleophile, and the reaction conditions. These factors govern both the regioselectivity (which carbon is attacked) and the stereochemistry of the product.
In general, the ring-opening of N-acyl aziridines proceeds via an Sₙ2-type mechanism, which results in an inversion of stereochemistry at the center of attack. mdpi.comacs.org The regioselectivity is influenced by both steric and electronic effects. nih.gov
Electronic Effects: Electron-withdrawing substituents on the aziridine ring, such as a carboxylate group, can direct the nucleophilic attack to the adjacent carbon by stabilizing the developing negative charge in the transition state. nih.gov For example, the ring opening of activated aziridine-2-carboxylates with [18F]fluoride shows high regioselectivity for the α-position due to electronic factors. nih.gov
Steric Effects: Nucleophiles tend to attack the less sterically hindered carbon atom of the aziridine ring. nih.gov This is a common controlling factor in the absence of strong electronic directing groups.
Catalyst Control: The choice of catalyst can significantly influence the regioselectivity. For instance, palladium-catalyzed ring-opening reactions of N-acyl aziridines with organoboronic acids can lead to allylic amines with high E-selectivity. mdpi.com
The regioselectivity can also be influenced by the functional groups present in the substituents of the aziridine. For example, the ring opening of an aziridine with a γ-ketone substituent occurs at the C2 position, while a similar aziridine with a γ-silylated hydroxy group undergoes ring opening at the unsubstituted C3 position. frontiersin.org
Cascade Reactions Involving Aziridine Ring Opening
The reactivity of the ring-opened intermediates can be harnessed in cascade or tandem reactions to rapidly build molecular complexity. acs.orgnih.gov These sequences often involve an initial nucleophilic ring-opening followed by one or more subsequent transformations, such as cyclizations or rearrangements.
A notable example is the palladium-catalyzed cascade reaction of tricyclic aziridines. This process involves a diverted Tsuji–Trost reaction, leading to an allylated diene intermediate, which then undergoes a facile intramolecular Diels–Alder (IMDA) reaction to form complex tetracyclic amines in a single step. acs.orgnih.gov Another example involves the reaction of aziridines with N-tosylhydrazones, which, after the initial ring-opening, can undergo a cyclization and oxidation sequence in a one-pot procedure to afford 1,2,4-triazines. acs.org
Cycloaddition Chemistry of N-Acyl Aziridines
N-Acyl aziridines can also participate in cycloaddition reactions, acting as three-atom synthons. These reactions provide efficient routes to various five-membered heterocyclic systems.
Carbon Dioxide Insertion Reactions to Form Oxazolidin-2-ones
The reaction of N-acyl aziridines with carbon dioxide is a well-established method for the synthesis of oxazolidin-2-ones, which are important structural motifs in many biologically active compounds. unimi.itorganic-chemistry.org This transformation represents a [3+2] cycloaddition where the aziridine acts as a three-atom component.
The cycloaddition can be promoted by various catalysts, including:
Porphyrin-based catalysts: Ruthenium porphyrin complexes and metal-free porphyrins, in combination with a co-catalyst like tetrabutylammonium (B224687) chloride (TBACl), have been shown to effectively catalyze the cycloaddition of CO₂ to both N-alkyl and N-aryl aziridines. unimi.it
Lanthanide complexes: Amidato divalent lanthanide complexes, particularly those based on europium, are efficient catalysts for this transformation under mild conditions. organic-chemistry.orgnih.gov
N-Heterocyclic Carbene (NHC)-CO₂ adducts: Imidazolium-2-carboxylates, formed from the reaction of NHCs with CO₂, serve as effective organocatalysts for the carboxylation of tertiary aziridines. rsc.org
The reaction conditions, such as temperature, pressure, and solvent, can significantly impact the yield and regioselectivity of the oxazolidinone formation. unimi.it For example, a TPPH₂/TBACl binary system has been optimized for the cycloaddition of CO₂ to N-aryl aziridines at 125 °C and 1.2 MPa of CO₂ pressure in THF. unimi.it
The following table summarizes selected catalytic systems for the synthesis of oxazolidin-2-ones from aziridines and CO₂:
| Aziridine Type | Catalyst System | Product | Ref. |
| N-Aryl Aziridines | TPPH₂/TBACl | N-Aryl Oxazolidin-2-ones | unimi.it |
| N-Alkyl Phenyl Aziridine | Ru(TPP)(NAr)₂/TBACl | N-Alkyl Oxazolidin-2-ones | unimi.it |
| Various Aziridines | Amidato Lanthanide Amides | Oxazolidinones | organic-chemistry.orgnih.gov |
| Tertiary Aziridines | 1,3-di-tert-butylimidazolium-2-carboxylate | 3-Substituted-2-oxazolidones | rsc.org |
Other [3+2] Cycloaddition Pathways
Besides reacting with carbon dioxide, N-acyl aziridines can undergo [3+2] cycloaddition reactions with a variety of other dipolarophiles. These reactions typically proceed through the formation of an azomethine ylide intermediate, which is a 1,3-dipole. nih.govresearchgate.net The azomethine ylide can be generated from the aziridine either thermally or photochemically. wikipedia.org
Recent advances have demonstrated that visible-light photoredox catalysis can be a mild and efficient method for generating azomethine ylides from aziridines. nih.gov These ylides can then be trapped in situ by various dipolarophiles, including alkenes, to afford substituted pyrrolidines. nih.govacs.org This photocatalytic approach offers a rapid and atom-economical route to these important five-membered nitrogen heterocycles. nih.govrsc.org
Furthermore, formal [3+2] cycloaddition processes have been developed using nonactivated aziridines to synthesize complex heterocyclic structures like polysubstituted indolizidines. nih.gov
Rearrangement and Ring Expansion Reactions
The significant ring strain of N-acyl aziridines provides a strong thermodynamic driving force for reactions that lead to larger, more stable ring systems. These transformations often proceed through highly reactive intermediates like aziridinium (B1262131) ylides.
One prominent strategy involves the reaction of N-acyl aziridines with metal carbenes, generated from precursors like vinyl diazoacetates in the presence of a rhodium catalyst such as Rh₂(OAc)₄. springernature.com This reaction forms a transient aziridinium ylide intermediate. The inherent strain and the positive charge on the nitrogen atom in this ylide facilitate a pseudo- mdpi.comacs.org-sigmatropic rearrangement, expanding the three-membered aziridine into a six-membered dehydropiperidine scaffold. springernature.com This method is powerful for creating structurally complex and stereochemically rich dehydropiperidines in a single step. springernature.com The scope of this reaction is broad, tolerating various functional groups on both the aziridine and the diazoacetate partner. springernature.com
Beyond this, other metal-catalyzed ring expansions have been developed. For instance, the rhodium-catalyzed reaction of N-acyl aziridines with vinyl N-triftosylhydrazones can produce 2-vinyl azetidines, representing a [3+1] ring expansion. mdpi.com This transformation is proposed to proceed through the formation of reactive vinyl carbene and aziridinium ylide intermediates. mdpi.com Additionally, unusual bicyclic or methyleneaziridines can undergo ring expansions to yield azetidine (B1206935) and piperidine (B6355638) derivatives under mild conditions, offering access to densely substituted nitrogen heterocycles. nih.gov
Table 1: Examples of Ring Expansion Reactions of N-Acyl Aziridines
| Starting Aziridine Type | Reagent | Catalyst | Product Ring System | Reference |
|---|---|---|---|---|
| cis-Bicyclic Aziridine | Vinyl Diazoacetate | Rh₂(OAc)₄ | Dehydropiperidine | springernature.com |
| N-Acyl Aziridine | Vinyl N-triftosylhydrazone | Rhodium Catalyst | 2-Vinyl Azetidine | mdpi.com |
| Bicyclic Methyleneaziridine | Diazo Compound | Rhodium Catalyst | Azetidine/Piperidine | nih.gov |
Mechanistic and Computational Investigations of Aziridine, 1 P Toluoyl Chemistry
Theoretical Studies of Reaction Mechanisms
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate mechanisms of chemical reactions. These theoretical studies provide insights into reaction pathways, the structures of transient species, and the energetic factors that govern the course of a reaction.
DFT calculations have been instrumental in understanding how aziridines, such as Aziridine (B145994), 1-(p-toluoyl)-, are formed. These calculations allow researchers to model the reaction at a molecular level, providing a detailed picture of the aziridination process. By examining the electronic structure and energy of the molecules involved, chemists can predict the most likely reaction pathways.
The transition state is a fleeting, high-energy arrangement of atoms that occurs during the conversion of reactants to products. Its geometry is a critical factor in determining the reaction rate and stereochemistry. DFT calculations can predict the three-dimensional structure of these transient species. For instance, in the context of aziridination, calculations can reveal the precise arrangement of the alkene, the nitrogen source, and any catalyst involved at the peak of the energy profile. Understanding the transition state geometry is crucial for designing catalysts that can favor the formation of a specific stereoisomer of the aziridine product.
The energy barrier, or activation energy, is the minimum amount of energy required for a reaction to occur. nih.govmdpi.com Free energy profiles, which plot the change in Gibbs free energy as a reaction progresses, provide a comprehensive view of the reaction's thermodynamics and kinetics. researchgate.netresearchgate.netnih.gov DFT calculations are used to compute these energy barriers and construct detailed free energy profiles for various proposed aziridination pathways. researchgate.netresearchgate.netresearchgate.net By comparing the energy barriers of different pathways, chemists can determine the most energetically favorable route. For example, a lower energy barrier indicates a faster reaction. These analyses can also reveal the influence of catalysts and substituents on the reaction rate. nih.govmdpi.com
| Reaction Pathway | Calculated Activation Energy (kcal/mol) | Reference |
| Aziridination of Styrene (Generic) | Varies with catalyst and method | researchgate.net |
| Ring-opening of N-acetylaziridine | ~7.0 | nih.gov |
| Ring-opening of N-mesylaziridine | ~7.0 | nih.gov |
| Ring-opening of N-triflylaziridine | ~ -2.7 | nih.gov |
This table presents a selection of calculated activation energies for related aziridine reactions to illustrate the type of data obtained from DFT studies. Specific values for Aziridine, 1-(p-toluoyl)- would require dedicated computational studies.
During a chemical reaction, various short-lived molecules called intermediates may be formed. DFT calculations can help identify and characterize the structure and stability of these key intermediates. In metal-catalyzed aziridination reactions, for example, proposed intermediates include metal-imide complexes, where the nitrogen group is bound to the metal catalyst, and azametallacyclobutanes, which are four-membered rings containing nitrogen and the metal. The identification of such intermediates provides strong evidence for a particular reaction mechanism. researchgate.net
The synthetic utility of aziridines often stems from their susceptibility to ring-opening reactions. The inherent strain of the three-membered ring makes it prone to cleavage by nucleophiles, leading to the formation of functionalized amines. Computational studies are vital for understanding the factors that control the regioselectivity and stereoselectivity of these ring-opening processes.
The nature of the substituent on the aziridine nitrogen and carbon atoms can profoundly influence the outcome of a ring-opening reaction. researchgate.net Electron-withdrawing groups on the nitrogen, such as the p-toluoyl group in Aziridine, 1-(p-toluoyl)-, activate the ring towards nucleophilic attack. kchem.org Computational analysis allows for a systematic investigation of how different substituents affect the energy barriers for attack at each of the two ring carbons. This helps in predicting whether a nucleophile will attack the more or less substituted carbon, a crucial aspect for synthetic planning. For instance, DFT calculations can quantify the electronic and steric effects of the p-toluoyl group, providing a rationale for the observed regioselectivity in the ring-opening of this specific aziridine.
| N-Substituent | Effect on Ring-Opening Reactivity | Reference |
| -H, -Alkyl | Less reactive, often require strong nucleophiles or acid catalysis | kchem.org |
| -COR, -CO2R, -SO2R | More reactive due to stabilization of negative charge on nitrogen | kchem.org |
| -Tosyl (-SO2Ar) | Activating group | researchgate.net |
| -p-Toluoyl (-COC6H4CH3) | Activating group | N/A |
This table summarizes the general influence of N-substituents on aziridine reactivity as established by experimental and computational studies.
Computational Analysis of Ring-Opening Mechanisms
Kinetic Studies and Rate Determining Steps in Aziridine Transformations
In many nucleophilic ring-opening reactions of N-acylaziridines, the initial attack of the nucleophile on the aziridine ring is the rate-determining step. This is often the case when a strong nucleophile is used. However, in some instances, particularly with weaker nucleophiles or under acidic conditions where the aziridine nitrogen is protonated, the departure of the leaving group (the nitrogen atom as part of the ring-opened structure) can become rate-limiting.
A kinetic study on the nucleophilic substitution reactions of related O-aryl thionobenzoates revealed that the RDS could change depending on the nucleophile and the leaving group's basicity. nih.gov For instance, with a series of leaving groups, the Brønsted-type plot for the reaction with azide (B81097) ion showed a downward curvature, indicating a change in the RDS from leaving group departure to nucleophilic attack as the leaving group became less basic. nih.gov In contrast, for reactions with cyanide and hydroxide (B78521) ions, the departure of the leaving group was found to occur after the RDS. nih.gov
Furthermore, Hammett plots, which correlate reaction rates with substituent constants, can provide evidence for the nature of the transition state. For a nickel-catalyzed C-H coupling reaction involving para-substituted arylaziridines, a negative slope (ρ = –1.09) was obtained from the Hammett plot with σp constants. This suggests that the C-C bond formation step is likely involved in the rate-determining step.
Table 2: Factors Influencing the Rate-Determining Step in Aziridine, 1-(p-toluoyl)- Transformations
| Factor | Influence on RDS |
| Nucleophile Strength | Stronger nucleophiles favor nucleophilic attack as the RDS. |
| Leaving Group Ability | Better leaving groups can shift the RDS towards nucleophilic attack. |
| Solvent Polarity | Polar solvents can stabilize charged intermediates, potentially lowering the activation energy of certain steps. |
| Catalyst | The presence and nature of a catalyst can introduce new reaction pathways with different RDS. |
Structure-Reactivity Relationship Elucidation through Computational Models
Computational models, particularly those based on density functional theory (DFT), have become indispensable tools for elucidating the relationship between the structure of Aziridine, 1-(p-toluoyl)- and its reactivity. These models allow for the calculation of various electronic and energetic parameters that correlate with the molecule's chemical behavior.
The p-toluoyl group, an electron-withdrawing substituent, plays a crucial role in activating the aziridine ring. Computational studies on N-substituted aziridines have shown that electron-withdrawing groups decrease the energy of the N-inversion barrier and increase the reactivity of the ring towards nucleophilic attack. For example, the N-inversion energy for N-benzoylaziridine, a close analog, is significantly lower (5.75 kcal/mol) than that for N-alkyl or N-phenyl aziridines, indicating a more planar and reactive nitrogen center. researchgate.net
The reactivity of the aziridine ring is also influenced by the electrophilicity of the ring carbons. The electron-withdrawing p-toluoyl group polarizes the C-N bonds, making the carbon atoms more susceptible to nucleophilic attack. Computational models can quantify this effect by calculating properties such as the LUMO (Lowest Unoccupied Molecular Orbital) energy and the partial charges on the atoms. A lower LUMO energy generally corresponds to a higher reactivity towards nucleophiles.
Furthermore, computational models can predict the regioselectivity of ring-opening reactions in unsymmetrically substituted aziridines. The attack of the nucleophile will preferentially occur at the carbon atom that can better stabilize the developing negative charge in the transition state. The electronic and steric effects of substituents, including the p-toluoyl group, can be modeled to predict the favored site of attack.
Table 3: Calculated Properties from Computational Models of N-Acylaziridines and Their Correlation with Reactivity
| Calculated Property | Correlation with Reactivity |
| N-Inversion Energy | Lower energy correlates with increased reactivity. |
| LUMO Energy | Lower energy indicates greater susceptibility to nucleophilic attack. |
| Partial Atomic Charges | More positive charge on ring carbons suggests higher electrophilicity. |
| Transition State Energies | Lower activation energies for a particular pathway indicate a more favorable reaction. |
Strategic Applications in Organic Synthesis
Building Blocks for Nitrogen-Containing Heterocycles
Aziridines are fundamental intermediates in the synthesis of a wide array of nitrogenous heterocyclic frameworks. metu.edu.tr Their ability to undergo ring-opening and ring-expansion reactions allows for the construction of larger, more complex ring systems.
Synthesis of Pyrrolidine (B122466) and Piperidine (B6355638) Derivatives
The transformation of aziridines into larger five- and six-membered rings like pyrrolidines and piperidines is a key strategy in heterocyclic synthesis. nih.govnih.gov
Piperidines: Stereodefined piperidine derivatives can be synthesized from aziridine (B145994) precursors. nih.gov A general methodology involves the conversion of functionalized aziridines into piperidine carbonitriles through processes like alkylation and subsequent microwave-assisted cyclization. nih.gov These piperidines serve as substrates for a variety of conformationally constrained amino acids and amino alcohols. nih.gov The synthesis of piperidines can also be approached via various intramolecular cyclization methods or by the reduction of corresponding aromatic precursors like pyridinium (B92312) salts. nih.govresearchgate.net
Pyrrolidines: While many syntheses of pyrrolidine-containing drugs start from precursors like proline, the formation of the pyrrolidine ring from acyclic or other heterocyclic precursors, including aziridines, is also a documented strategy. nih.gov For instance, vinyl aziridines can serve as starting materials for pyrrole (B145914) synthesis through reactions like a 1,3-sigmatropic shift followed by oxidation, or a [2+3] cycloaddition. nih.gov
Table 1: Synthesis of Piperidine Derivatives from Aziridines This table is a representative example of a synthetic pathway for piperidine derivatives starting from an aziridine precursor.
| Starting Material | Reagents and Conditions | Product | Reference |
|---|
Preparation of Fused Heterocyclic Systems (e.g., Aziridine-fused Piperazines)
Aziridine-fused piperazines are notable for their significant ring strain, which imparts unique chemical reactivity and potential biological activity. metu.edu.tr However, their synthesis is challenging, and isolable examples are limited. metu.edu.tr A multi-step strategy has been developed to obtain novel aziridine-fused piperazine (B1678402) imines. metu.edu.tr This process begins with aryl vinyl ketones and proceeds through bromination and reaction with a chiral amino alcohol to form a chiral aziridine intermediate. metu.edu.tr The hydroxyl group is then converted to an amino group via tosylation and reaction with an azide (B81097), followed by a reduction that induces intramolecular cyclization to yield the desired fused system. metu.edu.tr This synthetic route underscores the potential of aziridine scaffolds as precursors to highly strained and functionalized fused heterocycles. metu.edu.tr
Construction of Other Heterocycles (e.g., Pyrazoles, β-lactams)
The reactivity of the aziridine ring allows for its conversion into other important heterocyclic motifs.
Pyrazoles: Pyrazoles are a class of five-membered aromatic heterocycles with a broad spectrum of biological activities. nih.gov Common synthetic routes include the condensation of 1,3-dicarbonyl compounds with hydrazines and 1,3-dipolar cycloaddition reactions. nih.govnih.gov Aziridines, particularly those with N-activating groups like 1-(p-toluoyl)aziridine, can undergo thermal or photochemical ring-opening to form azomethine ylides. wikipedia.org These ylides are 1,3-dipoles that can react with dipolarophiles such as alkynes in a [3+2] cycloaddition to furnish five-membered rings, providing a potential pathway to pyrazole (B372694) precursors. wikipedia.orgrsc.org
β-Lactams: The β-lactam ring is the core structural feature of widely used antibiotics and a versatile synthetic intermediate. nih.govnih.gov The most common method for its synthesis is the Staudinger [2+2] cycloaddition between a ketene (B1206846) and an imine. nih.govnih.gov Aziridines can serve as precursors to the imine component. The ring-opening of 1-(p-toluoyl)aziridine with a suitable nucleophile would yield a β-amino derivative, which can then be transformed into the required imine for the subsequent cycloaddition reaction.
Oxazolidinone Scaffolds from Aziridine Cycloadditions
Oxazolidinones are important heterocyclic scaffolds found in several classes of antibiotics. The formation of azomethine ylides from N-substituted aziridines provides a route to these structures. wikipedia.org The electrocyclic ring-opening of an aziridine bearing an electron-withdrawing group can be followed by a 1,3-dipolar cycloaddition with a suitable dipolarophile. wikipedia.org When a ketone is used as the dipolarophile, this cycloaddition can lead to the formation of an oxazolidine (B1195125) ring. wikipedia.org This strategy highlights a potential application of 1-(p-toluoyl)aziridine in the synthesis of complex oxazolidinone-containing molecules.
Precursors to Functionalized Amines and Amino Acid Analoguesmetu.edu.trnih.govgoogle.com
The ring-opening of aziridines is a powerful method for preparing a variety of functionalized amines and is particularly valuable in the synthesis of non-proteinogenic amino acids. clockss.orgwikipedia.orgnih.gov
Synthesis of Alpha- and Beta-Amino Acid Derivatives
Both α- and β-amino acids are crucial components of natural products, pharmaceuticals, and peptidomimetics. researchgate.netnih.govnih.gov Aziridines serve as key starting materials for the stereoselective synthesis of these important building blocks. clockss.orgillinois.edu
Alpha-Amino Acid Derivatives: The nucleophilic ring-opening of activated aziridine-2-carboxylates is a well-established strategy for the synthesis of α-amino acid derivatives. clockss.orggoogle.com The regioselectivity of the attack is critical. It is known that heteroatom nucleophiles generally attack the β-carbon (C3) of an N-activated aziridine-2-carboxylate, which, after hydrolysis of the ester, leads to an α-amino acid. clockss.org The N-(p-toluoyl) group facilitates this reaction by activating the ring. clockss.org
Beta-Amino Acid Derivatives: The synthesis of β-amino acids from aziridines is also a significant area of research. illinois.edu Strategies include the nickel-catalyzed carboxylation of aziridines, which provides direct access to β-amino acids from the three-membered ring. illinois.edu Furthermore, the ring-opening of aziridine-2-carboxylates with specific carbon nucleophiles can be directed to attack the α-carbon (C2), yielding β-amino acid derivatives, although controlling this regioselectivity can be challenging. clockss.org
Table 2: General Strategies for Amino Acid Synthesis from Aziridines
| Target Molecule | Synthetic Strategy | Key Features | Representative References |
|---|---|---|---|
| α-Amino Acid Derivatives | Nucleophilic ring-opening of aziridine-2-carboxylates at C3 | N-activating group (e.g., p-toluoyl) enhances reactivity; attack by heteroatom nucleophiles. | clockss.orggoogle.com |
| β-Amino Acid Derivatives | Nickel-catalyzed carboxylation of aziridines | Direct conversion of the aziridine ring to a β-amino acid structure. | illinois.edu |
| β-Amino Acid Derivatives | Nucleophilic ring-opening of aziridine-2-carboxylates at C2 | Requires specific carbon nucleophiles; regioselectivity can be a challenge. | clockss.org |
Role in the Construction of Complex Organic Molecules
The strained three-membered ring of "Aziridine, 1-(p-toluoyl)-" makes it a valuable and versatile building block in the synthesis of complex organic molecules, including natural products and their analogues. nih.gov The activation provided by the p-toluoyl group facilitates regio- and stereoselective ring-opening reactions, which are fundamental to its synthetic utility. scispace.com
The ability to control the stereochemistry during ring-opening allows for the precise installation of nitrogen-containing functional groups, a critical step in asymmetric synthesis. scispace.com Nucleophilic attack on the activated aziridine can lead to the formation of chiral β-amino acid derivatives (from attack at the C2 position) or α-amino acid derivatives (from attack at the C3 position), which are key precursors for a wide array of complex structures. scispace.com
The synthetic power of aziridine intermediates is exemplified in the total synthesis of alkaloids. For instance, a key step in the synthesis of the spirobenzylisoquinoline alkaloid dihydrofumariline-1 involved the reductive opening of an aziridine C–N bond to construct the core spirocyclic system. nih.gov This demonstrates how the aziridine ring can be strategically employed to forge complex heterocyclic scaffolds that are difficult to access through other means. The transformation of readily available alkenes and amines into N-substituted aziridines provides access to valuable intermediates that can be further functionalized into diverse and complex products. nih.gov
Table 2: Synthetic Transformations of Activated Aziridines in Complex Molecule Synthesis
| Starting Material | Reagent/Condition | Product Type | Application | Reference |
| Activated Aziridine | Nucleophile (e.g., organocuprate) | Chiral Amines | Asymmetric Synthesis | scispace.com |
| Aziridine Intermediate | Reductive Opening (e.g., NaBH3CN) | Complex Alkaloid Scaffolds | Natural Product Synthesis | nih.gov |
| Aziridine-2-carboxylate | Nucleophilic Ring Opening | α- or β-Amino Acid Derivatives | Building Blocks for Peptides/Polymers | scispace.com |
| N-Alkyl Aziridine | Ring-Opening Functionalization | Vicinal Amino Alcohols, Aminoazides | Access to Diverse Functionality | nih.gov |
Intermediates for Advanced Pharmaceutical Scaffolds and Fine Chemicals (focus on synthetic utility)
"Aziridine, 1-(p-toluoyl)-" and related activated aziridines are pivotal intermediates in the synthesis of advanced pharmaceutical scaffolds and fine chemicals. nih.govontosight.ai The high reactivity of the strained ring, coupled with the activating nature of the p-toluoyl substituent, allows for its conversion into a multitude of functional groups that are frequently found in biologically active compounds. rsc.orgontosight.ai
The aziridine moiety itself is a feature of several natural products with potent biological activities, including antitumor and antibiotic properties. nih.govnih.gov This has made aziridine-containing molecules attractive targets in medicinal chemistry. More commonly, however, the aziridine ring serves as a synthetic precursor. Its versatile ring-opening chemistry allows for the efficient synthesis of vicinal amino alcohols, diamines, and other 1,2-difunctionalized compounds that are core structures in many pharmaceutical agents. nih.govsmolecule.com For example, the ring-opening of N-alkyl aziridines can smoothly generate medicinally relevant phenethylamines in a single step. nih.gov
The synthetic utility of aziridines extends to their use in creating libraries of compounds for drug discovery programs. By reacting a single aziridine precursor with a diverse range of nucleophiles, a multitude of structurally distinct molecules can be generated efficiently. This approach is valuable for structure-activity relationship (SAR) studies. Furthermore, aziridine-containing amino acids can be used for the site-selective modification of peptides with biochemical tags or other moieties, demonstrating their role in the construction of complex bioconjugates for pharmaceutical research. researchgate.net The compound's ability to act as a precursor to DNA cross-linking agents also underscores its potential in the development of anticancer agents. ontosight.ai
Table 3: Applications of Aziridine Intermediates in Pharmaceutical and Fine Chemical Synthesis
| Aziridine Intermediate | Transformation | Resulting Scaffold/Chemical | Therapeutic Area/Application | Reference |
| N-Acyl Aziridine | Nucleophilic Ring-Opening | Vicinal Amino Alcohols, Phenethylamines | CNS agents, Cardiovascular drugs | nih.gov |
| Aziridine Derivative | DNA Alkylation/Cross-linking | Covalently Modified DNA | Anticancer Therapy | ontosight.ai |
| Aziridine-containing Peptide | Thiol Nucleophile Addition | Peptide-Thiol Conjugates | Drug Delivery, Diagnostics | researchgate.net |
| Chiral Aziridine | Stereoselective Ring-Opening | Enantiopure Amines | Chiral Drugs, Fine Chemicals | nih.govsmolecule.com |
Advanced Methodological Considerations and Future Research Directions
Development of Novel Catalytic Systems for Enhanced Efficiency and Stereocontrol in Aziridination
The synthesis of N-acyl aziridines, including the p-toluoyl variant, has been significantly advanced by the development of sophisticated catalytic systems. The primary goals in this area are to enhance reaction efficiency, control stereoselectivity (both diastereoselectivity and enantioselectivity), and broaden the substrate scope. While specific data for the synthesis of Aziridine (B145994), 1-(p-toluoyl)- is not always explicitly detailed, the principles and catalytic systems developed for analogous N-acyl and N-sulfonyl aziridines are directly applicable.
Recent progress has centered on transition metal catalysis and organocatalysis. Rhodium and copper complexes have proven particularly effective in the aziridination of olefins. For instance, chiral rhodium(II) carboxylate catalysts are well-known to promote the decomposition of diazo compounds and subsequent nitrene transfer to olefins. The choice of the chiral ligand is crucial for inducing high levels of enantioselectivity. Similarly, copper complexes, often in conjunction with chiral bis(oxazoline) (BOX) or phosphine-based ligands, have been successfully employed for the asymmetric aziridination of a wide range of alkenes. The development of novel ligands that can fine-tune the steric and electronic properties of the metal center remains a key area of investigation.
Organocatalysis has emerged as a powerful, metal-free alternative for the synthesis of chiral aziridines. Chiral Brønsted acids, such as phosphoric acids, have been shown to catalyze the reaction between imines and diazo compounds, affording aziridines with high enantioselectivity. mdpi.com Furthermore, aminocatalysis and ylide-based strategies have also been successfully applied to the synthesis of N-acyl aziridines.
Future research in this domain will likely focus on the development of catalysts based on more abundant and less toxic metals, such as iron and cobalt, to improve the sustainability of these processes. Furthermore, the design of catalysts that can operate under milder reaction conditions, tolerate a wider range of functional groups, and provide access to challenging stereoisomers will continue to be a priority. The application of high-throughput screening methods will be instrumental in the rapid discovery and optimization of new catalytic systems for the efficient and stereoselective synthesis of Aziridine, 1-(p-toluoyl)- and its derivatives.
| Catalyst Type | Metal/Core | Chiral Ligand/Motif | Typical Substrates | Key Advantages |
| Transition Metal | Rhodium(II) | Chiral Carboxylates | Alkenes, Diazoacetates | High efficiency, good control over stereoselectivity |
| Transition Metal | Copper(I/II) | Bis(oxazoline) (BOX) | Alkenes, N-sulfonylimines | Readily available catalysts, broad substrate scope |
| Organocatalyst | Phosphoric Acid | BINOL-derived | Imines, Diazo compounds | Metal-free, high enantioselectivity |
| Organocatalyst | Amine | Cinchona alkaloids | Aldehydes, α-halo carbonyls | Enantioselective, mild conditions |
Exploration of Unprecedented Reactivity Patterns for N-Acyl Aziridines
The inherent ring strain of aziridines, estimated to be around 26-27 kcal/mol, is the primary driver for their diverse reactivity. mdpi.com The N-p-toluoyl group of Aziridine, 1-(p-toluoyl)- acts as an electron-withdrawing group, activating the ring towards nucleophilic attack. While the regioselective ring-opening of N-acyl aziridines with a variety of nucleophiles is a well-established and synthetically valuable transformation, the exploration of unprecedented reactivity patterns remains an exciting frontier. mdpi.comresearchgate.net
One area of growing interest is the use of Lewis acids to modulate the reactivity of N-acyl aziridines. Lewis acids can coordinate to either the nitrogen or the carbonyl oxygen of the p-toluoyl group, leading to different modes of ring activation and potentially novel reaction pathways. For example, certain Lewis acids can promote formal [3+2] cycloaddition reactions of N-acyl aziridines with various dipolarophiles, providing access to five-membered heterocyclic rings. researchgate.net The selective cleavage of the C-C bond of the aziridine ring, as opposed to the more common C-N bond cleavage, represents another intriguing and less explored reaction pathway that can lead to the formation of unique molecular scaffolds.
Furthermore, the participation of N-acyl aziridines in cascade or domino reactions, where a single synthetic operation generates significant molecular complexity, is a promising area for future research. The design of substrates and reaction conditions that can trigger a sequence of transformations initiated by the ring-opening of Aziridine, 1-(p-toluoyl)- could provide rapid access to complex nitrogen-containing molecules. The investigation of photochemical and electrochemical methods to induce novel reactivity in N-acyl aziridines is also a burgeoning field with the potential to unlock previously inaccessible chemical transformations.
Recent studies have shown that the functional group on an alkyl substituent of the aziridine ring can dictate the regioselectivity of the ring-opening reaction. mygreenlab.org For instance, a γ-keto group can direct nucleophilic attack to the C2 position, while a γ-silylated hydroxy group on the same aziridine backbone can lead to ring-opening at the unsubstituted C3 position. mygreenlab.org Exploring such substrate-controlled reactivity with Aziridine, 1-(p-toluoyl)- could lead to the development of highly selective and predictable synthetic methodologies.
| Reaction Type | Reagent/Catalyst | Resulting Scaffold | Key Features |
| Nucleophilic Ring-Opening | Various Nucleophiles | β-functionalized amines | Well-established, high regioselectivity |
| [3+2] Cycloaddition | Lewis Acids, Dipolarophiles | Pyrrolidines, Oxazolidines | Access to 5-membered heterocycles |
| C-C Bond Cleavage | Specific Lewis Acids | Rearranged products | Less common, potential for novel scaffolds |
| Cascade Reactions | Designed Substrates | Complex polycyclic amines | High step-economy, rapid complexity generation |
Integration of Advanced Computational and Experimental Approaches for Mechanistic Insight
A deep understanding of reaction mechanisms is paramount for the rational design of new catalysts and the development of more efficient and selective synthetic methods. The integration of advanced computational techniques, primarily Density Functional Theory (DFT), with experimental studies has become an indispensable tool for elucidating the intricate details of chemical transformations involving N-acyl aziridines.
Computational studies can provide valuable insights into the structures of transition states, the energies of different reaction pathways, and the nature of catalyst-substrate interactions. For the synthesis of Aziridine, 1-(p-toluoyl)-, DFT calculations can be employed to model the aziridination reaction, helping to explain the origins of stereoselectivity and the role of the catalyst in lowering the activation barrier. For instance, computational models can rationalize why a particular chiral ligand leads to the preferential formation of one enantiomer over the other.
In the context of reactivity, computational studies can predict the most likely site of nucleophilic attack on the aziridine ring under different conditions and with various nucleophiles. They can also be used to explore the feasibility of novel, yet to be discovered, reaction pathways. For example, calculations can help to identify Lewis acids that are likely to promote the desired, but challenging, C-C bond cleavage of the aziridine ring.
Experimental techniques such as kinetic studies, isotopic labeling, and in-situ spectroscopic monitoring of reactions provide crucial data to validate and refine computational models. The synergistic interplay between theory and experiment is essential for building a comprehensive understanding of the factors that govern the synthesis and reactivity of Aziridine, 1-(p-toluoyl)-. Future research will undoubtedly see an increased use of more sophisticated computational models that can account for solvent effects and dynamic trajectories, providing an even more accurate picture of the reaction landscape.
Sustainable and Green Chemistry Aspects in Aziridine Synthesis
The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. For the synthesis of Aziridine, 1-(p-toluoyl)-, and aziridines in general, there is a significant opportunity to develop more sustainable and environmentally benign processes.
One key aspect of green chemistry is the use of safer and more sustainable solvents. The development of aziridination reactions that can be performed in water, ionic liquids, or bio-based solvents is a highly desirable goal. Flow chemistry offers another avenue for improving the sustainability of aziridine synthesis. Continuous flow reactors can offer enhanced safety, better heat and mass transfer, and the potential for automation, which can lead to more efficient and reproducible processes. A mixed flow-batch approach has been developed for the synthesis of functionalized NH-aziridines from vinyl azides using the green solvent cyclopentyl methyl ether (CPME).
Atom economy is another important green chemistry metric. Traditional methods for aziridination sometimes utilize stoichiometric reagents that generate significant amounts of waste. Catalytic methods are inherently more atom-economical. The development of catalytic systems that can utilize environmentally benign nitrogen sources, such as dinitrogen or ammonia, would represent a major breakthrough in sustainable aziridine synthesis.
Furthermore, the development of synthetic routes that minimize the number of steps and avoid the use of protecting groups is a key tenet of green chemistry. One-pot procedures and tandem reactions that lead directly to the desired aziridine product are highly sought after. The use of renewable starting materials and energy-efficient reaction conditions (e.g., lower temperatures, photochemistry) will also contribute to the development of greener synthetic routes to Aziridine, 1-(p-toluoyl)-.
| Green Chemistry Principle | Application in Aziridine, 1-(p-toluoyl)- Synthesis |
| Use of Safer Solvents | Development of reactions in water, ionic liquids, or bio-derived solvents like CPME. |
| Atom Economy | Preference for catalytic methods over stoichiometric reagents to minimize waste. |
| Energy Efficiency | Use of milder reaction conditions, photochemistry, or flow chemistry for better heat management. |
| Renewable Feedstocks | Exploration of synthetic routes starting from biomass-derived materials. |
| Reduced Derivatization | Design of one-pot reactions and avoidance of protecting groups. |
Q & A
Q. How can machine learning enhance the prediction of aziridine reaction outcomes?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
